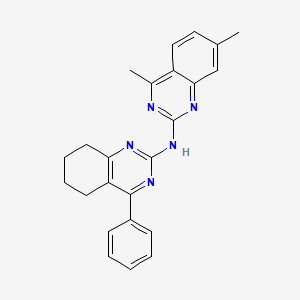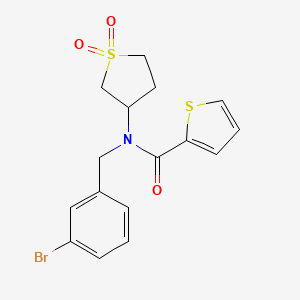![molecular formula C15H15N5S B12130106 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12130106.png)
3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Méthyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine est un composé hétérocyclique appartenant à la classe des 1,2,4-triazoles. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un cycle pyridine et un groupe benzylsulfanyl. La formule moléculaire de ce composé est C15H15N5S, et il a une masse moléculaire de 297,38 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(4-Méthyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine implique généralement la réaction du chlorure de 4-méthylbenzyle avec le 5-pyridin-4-yl-1,2,4-triazole-3-thiol en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée dans un solvant approprié comme l'éthanol ou le méthanol sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie de la pureté et du rendement du produit final grâce à des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-Méthyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine subit diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le groupe benzylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le cycle triazole peut subir des réactions de substitution nucléophile.
Réactifs et conditions communes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les amines ou les thiols pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe benzylsulfanyl peut donner des sulfoxydes ou des sulfones, tandis que la substitution nucléophile sur le cycle triazole peut introduire divers groupes fonctionnels .
Applications de la recherche scientifique
3-(4-Méthyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Le composé est étudié pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les matériaux luminescents
Mécanisme d'action
Le mécanisme d'action de 3-(4-Méthyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle triazole peut former des liaisons hydrogène et des interactions dipolaires avec les récepteurs biologiques, influençant ainsi leur activité. Ce composé peut inhiber l'activité de certaines enzymes, ce qui entraîne ses effets antimicrobiens ou anticancéreux .
Applications De Recherche Scientifique
3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as luminescent materials
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit the activity of certain enzymes, leading to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Méthoxy-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
- 3-(4-Chlorobenzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
- 3-(4-Nitrobenzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
Unicité
L'unicité de 3-(4-Méthyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe méthyle sur la partie benzylsulfanyl peut influencer la réactivité du composé et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C15H15N5S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-2-4-12(5-3-11)10-21-15-19-18-14(20(15)16)13-6-8-17-9-7-13/h2-9H,10,16H2,1H3 |
Clé InChI |
NFYUOTWRHCIKPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12130029.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[(furan-2-ylcarbonyl)oxy]imino}ethanamide](/img/structure/B12130031.png)
![N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12130033.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12130037.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130047.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)

![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)
![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)

![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130097.png)

